molecular formula C9H12N2 B064645 Cyclopropyl-pyridin-4-ylmethyl-amine CAS No. 193153-60-5

Cyclopropyl-pyridin-4-ylmethyl-amine

Cat. No.: B064645
CAS No.: 193153-60-5
M. Wt: 148.2 g/mol
InChI Key: FKVLLYTWAGEYSO-UHFFFAOYSA-N
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Description

Cyclopropyl-pyridin-4-ylmethyl-amine, also known as CPMA, is an organic compound with a molecular formula of C9H12N2. It is a versatile compound with a variety of applications in the fields of medicinal chemistry and organic synthesis. CPMA is a cyclic secondary amine that can be used as a building block for the synthesis of other compounds, and has been used in the synthesis of a variety of bioactive molecules. CPMA is also an important intermediate in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

1. Catalysis and Synthesis

Cyclopropyl-pyridin-4-ylmethyl-amine derivatives are pivotal in catalysis and synthetic chemistry. For instance, they are used in Pd-catalyzed amination reactions involving aryl, heteroaryl, and alkyl amines. These compounds are integral in optimizing reaction conditions, involving various catalysts, ligands, bases, and solvents, thus contributing significantly to the field of organic synthesis (Garlapati et al., 2012).

2. Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound derivatives exhibit potential as pharmacological agents. For instance, these compounds have shown antioxidant activity and moderate acetylcholinesterase inhibitory properties, indicating their potential in the design and development of new molecules for therapeutic purposes (Leonor Y. Vargas Méndez & Vladimir V. Kouznetsov, 2015).

3. Material Science and Coordination Chemistry

This compound derivatives are also utilized in material science and coordination chemistry. For example, they are used in constructing helical silver(I) coordination polymers, highlighting their importance in the synthesis of new materials with potential applications in various industries, including electronics and nanotechnology (Zhuyan Zhang et al., 2013).

Safety and Hazards

The safety data sheet for Cyclopropyl-pyridin-4-ylmethyl-amine indicates that it is intended for research and development use only, under direct supervision .

Future Directions

While specific future directions for Cyclopropyl-pyridin-4-ylmethyl-amine are not provided in the search results, there is a general trend in synthetic chemistry towards the development of new molecules and materials to support better life welfare . This could potentially include new derivatives or applications of this compound.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVLLYTWAGEYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360124
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193153-60-5
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclopropylamine (69 μL, 0.99 mmol) in ethanol (1 mL) was mixed with 4-pyridinecarbaldehyde (86 μL, 0.99 mmol) at room temperature and refluxed at 90° C. for 2 hours. After completion of the reaction, the ethanol was evaporated azeotropically. The resulting reaction product in methanol (1 mL) was mixed with sodium borohydride (204 mg, 5.40 mmol) under cooling with ice and stirred at room temperature for 24 hours. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (185 mg, quant.).
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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